molecular formula C12H9ClO3S B166868 Fenson CAS No. 80-38-6

Fenson

Cat. No. B166868
CAS RN: 80-38-6
M. Wt: 268.72 g/mol
InChI Key: SPJOZZSIXXJYBT-UHFFFAOYSA-N
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Patent
US05512478

Procedure details

In all cases examined, PcpB converted the substituted phenol to the corresponding hydroquinone. PCP and 2,3,5,6-tetrachlorophenol were converted to a compound with the same HPLC retention time as that of TeCH (Xun and Orser, 1991c). TeCH was confirmed as the end-product by GC/MS (data not shown). PcpB oxidized 2,4,6-triiodophenol (TIP) to a product with a retention time of 7.75 min. by GC analysis and mass spectrum consistent with that expected for 2,6-diiodo-p-hydroquinone (DIHQ, molecular formula of C6H4I2O2). The base peak was at M/Z 362 (M+), and major fragments were found at M/Z 235 (loss of I from 362), 207 (loss of CO from 235), and 108 (loss of 2 I from 362). The end product of 3,5-diiodo-4-hydroxylbenzonitrile was also identified as DIHQ because it shared the same retention time with DIHQ produced from TIP by HPLC analysis. Incubation of 2,3,6-trichlorophenol with PcpB yielded a product with a retention time of 4.65 min. by GC analysis and a mass spectrum consistent with that expected for 2,3,6-trichloro-p-hydroquinone (molecular formula of C6H3Cl3O2). The relative intensities of the peaks at M/Z 212 (base peak, M+), 214 (M+2), and 216 (M+4) are characteristic of a molecule containing 3 chlorine atoms, although the peak expected at M/Z 218 (M+6) was not observable. Major peaks were observed at M/Z 178 (loss of H35Cl from 214), M/Z 176 (loss of H35Cl from 212, H37Cl from 214), M/Z 150 (loss of CO from 178), and M/Z 148 (loss of CO from 1976).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
PcpB oxidized 2,4,6-triiodophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,6-diiodo-p-hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([S:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C1(C=CC(O)=CC=1)O.[Cl:26][C:27]1[C:32]([Cl:33])=[CH:31][C:30](Cl)=[C:29]([Cl:35])[C:28]=1[OH:36].IC1C=C(C=C(I)C=1O)C#N>>[Cl:26][C:27]1[C:32]([Cl:33])=[CH:31][CH:30]=[C:29]([Cl:35])[C:28]=1[OH:36].[CH:1]1[CH:2]=[CH:3][C:4]([S:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)(=[O:9])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C#N)C=C(C1O)I
Step Two
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Step Five
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1Cl)Cl)Cl)O
Step Eight
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
PcpB oxidized 2,4,6-triiodophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
2,6-diiodo-p-hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced from TIP by HPLC analysis

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1Cl)Cl)O
Name
Type
product
Smiles
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05512478

Procedure details

In all cases examined, PcpB converted the substituted phenol to the corresponding hydroquinone. PCP and 2,3,5,6-tetrachlorophenol were converted to a compound with the same HPLC retention time as that of TeCH (Xun and Orser, 1991c). TeCH was confirmed as the end-product by GC/MS (data not shown). PcpB oxidized 2,4,6-triiodophenol (TIP) to a product with a retention time of 7.75 min. by GC analysis and mass spectrum consistent with that expected for 2,6-diiodo-p-hydroquinone (DIHQ, molecular formula of C6H4I2O2). The base peak was at M/Z 362 (M+), and major fragments were found at M/Z 235 (loss of I from 362), 207 (loss of CO from 235), and 108 (loss of 2 I from 362). The end product of 3,5-diiodo-4-hydroxylbenzonitrile was also identified as DIHQ because it shared the same retention time with DIHQ produced from TIP by HPLC analysis. Incubation of 2,3,6-trichlorophenol with PcpB yielded a product with a retention time of 4.65 min. by GC analysis and a mass spectrum consistent with that expected for 2,3,6-trichloro-p-hydroquinone (molecular formula of C6H3Cl3O2). The relative intensities of the peaks at M/Z 212 (base peak, M+), 214 (M+2), and 216 (M+4) are characteristic of a molecule containing 3 chlorine atoms, although the peak expected at M/Z 218 (M+6) was not observable. Major peaks were observed at M/Z 178 (loss of H35Cl from 214), M/Z 176 (loss of H35Cl from 212, H37Cl from 214), M/Z 150 (loss of CO from 178), and M/Z 148 (loss of CO from 1976).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
PcpB oxidized 2,4,6-triiodophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,6-diiodo-p-hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([S:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C1(C=CC(O)=CC=1)O.[Cl:26][C:27]1[C:32]([Cl:33])=[CH:31][C:30](Cl)=[C:29]([Cl:35])[C:28]=1[OH:36].IC1C=C(C=C(I)C=1O)C#N>>[Cl:26][C:27]1[C:32]([Cl:33])=[CH:31][CH:30]=[C:29]([Cl:35])[C:28]=1[OH:36].[CH:1]1[CH:2]=[CH:3][C:4]([S:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)(=[O:9])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C#N)C=C(C1O)I
Step Two
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Step Five
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1Cl)Cl)Cl)O
Step Eight
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
PcpB oxidized 2,4,6-triiodophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
2,6-diiodo-p-hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced from TIP by HPLC analysis

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1Cl)Cl)O
Name
Type
product
Smiles
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.